molecular formula C8H6ClNO4 B8789547 4-Chloro-2-methyl-3-nitrobenzoic acid

4-Chloro-2-methyl-3-nitrobenzoic acid

Cat. No.: B8789547
M. Wt: 215.59 g/mol
InChI Key: LRBGMTZLMIMKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methyl-3-nitrobenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position of the aromatic ring. Substituted benzoic acids are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key physical and synthetic properties of 4-Chloro-2-methyl-3-nitrobenzoic acid and its closest analogues:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Synthesis Route Key Applications
This compound N/A C₈H₆ClNO₄ 215.59* Not reported Likely via nitration/oxidation of methyl-substituted precursors Pharmaceutical intermediate (inferred)
4-Chloro-3-nitrobenzoic acid 96-99-1 C₇H₄ClNO₄ 201.56 180–183 Nitration/oxidation of m-chlorotoluene Vorozole synthesis
4-Chloro-2-nitrobenzoic acid 6280-88-2 C₇H₄ClNO₄ 201.56 Not reported Not specified Unknown
4-Fluoro-2-methyl-3-nitrobenzoic acid 1079991-68-6 C₈H₆FNO₄ 199.14 Not reported Substitution of Cl with F in synthesis Research chemical
4-Nitrobenzoic acid (parent) 62-23-7 C₇H₅NO₄ 167.12 242† Direct nitration of benzoic acid Dye/polymer industries

*Calculated based on molecular formula.

Positional and Functional Group Effects

  • Electron-Withdrawing Effects: The nitro group (-NO₂) at the 3-position strongly withdraws electrons, increasing acidity compared to unsubstituted benzoic acid. In 4-Chloro-3-nitrobenzoic acid, the pKa is lower (≈1.5–2.0) than benzoic acid (pKa 4.2) due to combined effects of -NO₂ and -Cl . Chlorine at the 4-position further enhances acidity via inductive effects but may sterically hinder reactions at the para position .
  • However, its placement at the 2-position may direct substituents during synthesis .
  • Halogen Substitution :

    • Replacing chlorine with fluorine (as in 4-Fluoro-2-methyl-3-nitrobenzoic acid) increases electronegativity, further lowering pKa and altering solubility .

Properties

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

4-chloro-2-methyl-3-nitrobenzoic acid

InChI

InChI=1S/C8H6ClNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

LRBGMTZLMIMKLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A round bottom flask was charged with 4-chloro-2-methylbenzoic acid (200 mg, 0.001 mol) and sulfuric acid (1 mL, 0.02 mol). Fuming nitric acid (0.05 mL, 0.001 mol) was added at −20° C. and the reaction was stirred for 1 hour at 70° C. and poured into ice cold water, whereupon the mixture of 2- and 4-nitro compounds precipitated out. The precipitate was filtered and dissolved in ethyl acetate (30 mL) and washed with saturated aqueous sodium bicarbonate solution and brine, and dried over sodium sulfate. The solvent was reduced to ¼ volume whereby the undesired isomer precipitated out. The precipitate was filtered and the filtrate was dried to afford a 1:1 mixture of isomers as a white solid.
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200 mg
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1 mL
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0.05 mL
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[Compound]
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2- and 4-nitro
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To fuming nitric acid (20.4 mL, 410 mmol) was slowly added dropwise 4-chloro-2-methylbenzoic acid (5.0 g, 29.3 mmol) while maintaining the temperature of the reaction mixture at 5-10° C. The reaction solution was stirred at 0-5° C. for 1 hr, and poured into ice. The precipitated solid was recovered, washed with water, and dried under reduced pressure to give 4-chloro-2-methyl-3-nitrobenzoic acid (6.14 g, purity 33%) as a crudely purified product.
Quantity
20.4 mL
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5 g
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